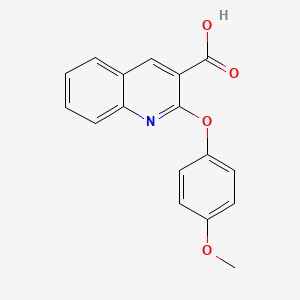![molecular formula C16H12O5 B11838869 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- CAS No. 101467-70-3](/img/structure/B11838869.png)
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- is a flavonoid compound known for its diverse biological activities. This compound is part of the larger family of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are known for their antioxidant, anti-inflammatory, and anticancer properties, making them significant in both scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between a hydroxybenzaldehyde and a dihydroxyacetophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers, esters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the formulation of dietary supplements and cosmetics due to its beneficial health effects.
Wirkmechanismus
The biological effects of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Genistein: Another flavonoid with similar antioxidant and anticancer properties.
Naringenin: Known for its anti-inflammatory and antioxidant activities.
Pinocembrin: Exhibits antimicrobial and anti-inflammatory effects.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]- is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Eigenschaften
CAS-Nummer |
101467-70-3 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C16H12O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-8,17-19H,5H2 |
InChI-Schlüssel |
STWLHRJLBIXUSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=COC3=CC(=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)



![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)



![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)

